molecular formula C9H12FNO2 B13560323 (r)-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol

(r)-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13560323
M. Wt: 185.20 g/mol
InChI Key: LHCVNWLZRJWAMH-QMMMGPOBSA-N
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Description

®-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination reactions using reagents like ammonia or amines under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium fluoride (NaF) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Acting as an inhibitor or activator of enzymatic activity.

    Modulate Receptors: Interacting with receptors to influence cellular signaling pathways.

    Alter Gene Expression: Affecting the transcription and translation processes within cells.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: A stereoisomer with similar structural features but different biological activity.

    2-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: Lacks the amino group, resulting in distinct chemical properties.

Uniqueness

®-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and methoxy groups, which contribute to its diverse reactivity and applications in various fields of research.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2R)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

LHCVNWLZRJWAMH-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)[C@H](CO)N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(CO)N

Origin of Product

United States

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